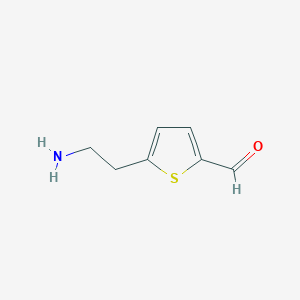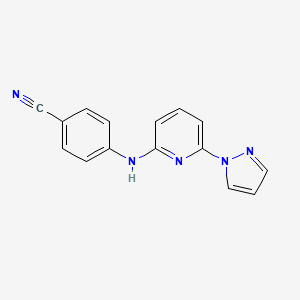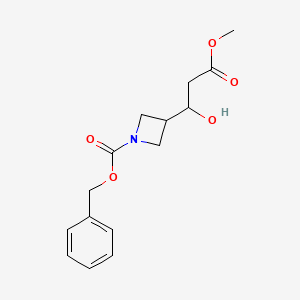
4-Ethyl-2,6-dimethylpyridine-3,5-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2,6-dimethylpyridine-3,5-dicarboxylic acid is a pyridine derivative with the molecular formula C13H17NO4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Ethyl-2,6-dimethylpyridine-3,5-dicarboxylic acid can be synthesized through the oxidation of 4-substituted Hantsch dihydropyridines in the presence of methanesulfonic acid, sodium nitrite, and wet silicon dioxide as oxidizing agents . The reaction typically involves the use of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate as an intermediate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-2,6-dimethylpyridine-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diethyl 2,6-dimethylpyridine-3,5-dicarboxylate.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyridine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Methanesulfonic acid, sodium nitrite, and wet silicon dioxide.
Reduction: Hydrogen sources such as diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate.
Reduction: Dihydropyridine derivatives.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
4-Ethyl-2,6-dimethylpyridine-3,5-dicarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various biologically active compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Industry: Utilized in the synthesis of metal-organic frameworks and other advanced materials.
Mécanisme D'action
The mechanism of action of 4-Ethyl-2,6-dimethylpyridine-3,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a hydrogen source in organocatalytic reductive amination and conjugate reduction reactions . Additionally, it can participate in electrochemical oxidation processes, which are essential for its various applications .
Comparaison Avec Des Composés Similaires
4-Ethyl-2,6-dimethylpyridine-3,5-dicarboxylic acid can be compared with other similar compounds, such as:
- Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
- Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate
- Dimethyl 2,6-pyridinedicarboxylate
These compounds share similar structural features but differ in their substituents and specific applications. The uniqueness of this compound lies in its specific ethyl and methyl substitutions, which confer distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C11H13NO4 |
|---|---|
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
4-ethyl-2,6-dimethylpyridine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C11H13NO4/c1-4-7-8(10(13)14)5(2)12-6(3)9(7)11(15)16/h4H2,1-3H3,(H,13,14)(H,15,16) |
Clé InChI |
HOEWVQREYUNBNP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=NC(=C1C(=O)O)C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-bromo-3-iodoimidazo[1,2-a]pyrazin-8-yl)propane-1,3-diamine](/img/structure/B13964441.png)




![3-Ethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13964462.png)

![Imidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B13964481.png)






